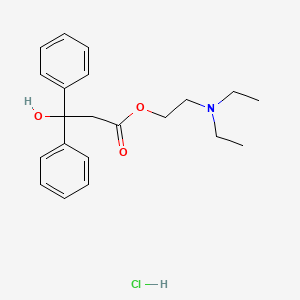

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

53421-38-8 |

|---|---|

Molekularformel |

C21H28ClNO3 |

Molekulargewicht |

377.9 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |

InChI-Schlüssel |

AABXRENNINHJOR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Kanonische SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Andere CAS-Nummern |

53421-38-8 |

Synonyme |

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diethylaminoethyl Diphenylhydroxypropionat-Hydrochlorid beinhaltet typischerweise die Reaktion von Diphenylhydroxypropionsäure mit Diethylaminoethylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Diethylaminoethyl Diphenylhydroxypropionat-Hydrochlorid nach einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diethylaminoethyl Diphenylhydroxypropionat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Verbindungen zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene und Säuren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion einfachere Kohlenwasserstoffe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is classified as a diarylmethane derivative. Its molecular formula is and it has a molecular weight of approximately 377.91 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications.

Scientific Research Applications

1. Chemistry

- Reagent in Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the development of novel compounds and materials.

2. Biology

- Cellular Studies : The compound is employed in biological research to investigate cellular processes, including drug absorption and metabolism.

- Pharmacological Research : It plays a role in studying the pharmacokinetics of drugs, particularly in transdermal delivery systems.

3. Medicine

- Therapeutic Agent Development : this compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

- Medical Application Agents : It has been described as an agent with high percutaneous absorbability, making it suitable for use in medical patches and topical formulations aimed at improving drug delivery efficiency .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a reagent for creating novel compounds |

| Biology | Cellular Studies | Investigates drug absorption and metabolism |

| Medicine | Therapeutic Development | Potential use in treating cancer and inflammation |

| Medical Devices | Transdermal Patches | Enhances drug delivery through skin absorption |

Case Studies

Case Study 1: Medical Application Agent

A study outlined the use of this compound in medical patches. The research demonstrated that the compound significantly enhances the release rate of active pharmaceutical ingredients, thereby improving therapeutic outcomes in patients requiring transdermal drug delivery .

Case Study 2: Pharmacokinetic Studies

In pharmacological studies, this compound was tested for its ability to enhance the bioavailability of co-administered drugs. The results indicated a marked increase in plasma concentrations of the drugs involved, suggesting that this compound could be pivotal in developing more effective drug formulations.

Wirkmechanismus

The mechanism of action of diethylaminoethyl diphenylhydroxypropionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with other amine hydrochlorides. Below is a comparative analysis based on molecular features, applications, and pharmacological

Table 1: Comparative Analysis of Diethylaminoethyl Diphenylhydroxypropionate Hydrochloride and Related Compounds

Key Differences and Research Findings

Structural Complexity: this compound is more structurally complex than simpler amine salts (e.g., diethylamine hydrochloride). In contrast, Diethylpropion Hydrochloride’s phenethylamine core is associated with stimulant effects, while the diphenyl groups in the target compound suggest affinity for hydrophobic binding sites (e.g., serotonin or dopamine receptors) .

Synthetic Pathways: The compound is synthesized via S-alkylation of benzoxazepinethiones using β-diethylaminoethyl chloride hydrochloride, a method distinct from the direct amination or alkylation routes used for Diethylpropion Hydrochloride .

Pharmacological Activity: Compounds like Diethylpropion Hydrochloride and Dopamine Hydrochloride have well-documented clinical uses, whereas this compound’s applications are inferred from its role in synthesizing benzoxazepine derivatives with tranquillizing effects .

Solubility and Stability :

- Hydrochloride salts generally exhibit improved aqueous solubility. However, the diphenyl groups in the target compound may reduce solubility compared to Diethylamine hydrochloride, necessitating formulation adjustments .

Biologische Aktivität

Diethylaminoethyl diphenylhydroxypropionate hydrochloride, commonly referred to as SKF 525-A, is a compound of significant interest in pharmacological research due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H27ClN2O3 and a molecular weight of 392.90 g/mol. Its structure features a diphenylhydroxypropionate moiety, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H27ClN2O3 |

| Molecular Weight | 392.90 g/mol |

| Solubility | Soluble in water |

| pKa | 7.4 |

The biological activity of SKF 525-A primarily involves its role as an inhibitor of drug-metabolizing enzymes. Studies have shown that it can significantly alter the pharmacokinetics of co-administered drugs. For instance, in a study involving rats, administration of SKF 525-A led to a three-fold increase in plasma concentration of sulphacetamide, indicating its potential to inhibit hepatic metabolism and enhance drug bioavailability .

Effects on Drug Metabolism

SKF 525-A has been observed to impact the distribution and excretion of various drugs. In particular, it was noted to decrease the renal excretion of sulphacetamide, suggesting that it may inhibit renal clearance mechanisms as well . This property makes it a candidate for further studies in pharmacokinetic modulation.

Safety and Toxicity

While SKF 525-A exhibits promising pharmacological effects, understanding its safety profile is crucial. Research indicates that high doses can lead to toxicity; however, specific toxicity data remains limited. It is essential to conduct further studies to establish safe dosage ranges and potential side effects.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits drug-metabolizing enzymes |

| Pharmacokinetic Modulation | Increases plasma concentration of co-administered drugs |

| Renal Excretion | Decreases renal clearance of certain drugs |

Case Study 1: Impact on ADHD Medication

In a preclinical study involving spontaneously hypertensive rats (a model for ADHD), SKF 525-A was administered alongside methylphenidate. Results indicated that rats treated with SKF 525-A exhibited increased susceptibility to addiction-like behaviors when later exposed to cocaine. This suggests that SKF 525-A may influence the long-term effects of ADHD medications on addiction risk .

Case Study 2: Clinical Implications in Drug Interactions

A clinical case study highlighted the use of SKF 525-A in patients undergoing treatment with multiple medications. The compound's ability to modulate drug metabolism was observed to enhance therapeutic efficacy while reducing adverse effects associated with polypharmacy.

Research Findings

Recent studies have focused on the compound's utility in enhancing drug delivery systems due to its favorable absorption characteristics. Its application in transdermal drug delivery systems has been explored, demonstrating improved percutaneous absorption when combined with other active pharmaceutical ingredients .

Table 3: Research Findings Overview

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing diethylaminoethyl diphenylhydroxypropionate hydrochloride, and how is purity validated? A: Synthesis typically involves S-alkylation of a precursor (e.g., benzoxazepinethiones) with β-diethylaminoethyl chloride hydrochloride in tetrahydrofuran using sodium hydride as a base . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and mass spectrometry to confirm molecular weight . Proton NMR is critical for verifying structural integrity, particularly aromatic and aliphatic proton signals .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound? A: Yield optimization involves controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of β-diethylaminoethyl chloride hydrochloride to prevent excess). Byproduct reduction may require slow addition of alkylating agents and inert atmospheres to avoid oxidation. Impurity profiling via UPLC-MS helps identify side products (e.g., unreacted starting materials or over-alkylated derivatives) .

Basic Analytical Method Development

Q: Which analytical techniques are recommended for quantifying this compound in complex matrices? A: Reverse-phase HPLC with diode array detection (DAD) is standard, using a gradient elution of 0.1% trifluoroacetic acid in water/acetonitrile. For biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity . Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in potency assays caused by hygroscopicity or degradation? A: Hygroscopicity requires storage in desiccated environments and Karl Fischer titration for water content analysis. Degradation products (e.g., hydrolyzed esters) are identified via forced degradation studies (acid/base/oxidative stress) followed by LC-HRMS. Stability-indicating methods with charged aerosol detection (CAD) improve quantification of non-UV-active degradants .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological activity of this compound? A: Receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors) and functional assays (cAMP accumulation or calcium flux) are common. Tranquillizing effects can be assessed using rodent models of anxiety (elevated plus maze) . Cytotoxicity screening via MTT assays in neuronal cell lines is critical for safety profiling .

Data Contradiction Analysis

Q: How should researchers address conflicting bioactivity data across studies? A: Contradictions may arise from impurity profiles (e.g., residual solvents or synthetic intermediates). Cross-study comparisons require batch-specific impurity quantification (HPLC-ELSD) and orthogonal assays (e.g., SPR vs. cell-based readouts). Meta-analyses of structural analogs (e.g., diphenoxylate hydrochloride) can contextualize unexpected results .

Stability and Degradation Kinetics

Q: What experimental designs are recommended for studying pH-dependent stability? A: Use buffered solutions (pH 1–10) incubated at 37°C, with samples analyzed at intervals via HPLC. Apparent first-order degradation rate constants (kobs) are calculated, and Arrhenius plots predict shelf-life. Solid-state stability requires dynamic vapor sorption (DVS) to assess hygroscopicity .

Structure-Activity Relationship (SAR) Studies

Q: How does the diethylaminoethyl group influence target binding compared to other ammonium salts? A: Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities of analogs. The diethylaminoethyl group enhances lipophilicity and membrane permeability, while its protonation state at physiological pH affects receptor interactions. Comparative studies with dimethylaminoethyl or pyrrolidinium analogs reveal steric and electronic effects .

Regulatory Compliance

Q: What pharmacopeial standards apply to this compound for preclinical studies? A: USP and EP monographs specify limits for residual solvents (ICH Q3C) and heavy metals (e.g., <10 ppm Pb). Reference standards must be characterized by NMR, IR, and elemental analysis. Batch documentation should include certificate of analysis (CoA) with HPLC chromatograms and mass spectra .

Mechanistic Studies

Q: How can researchers elucidate the metabolic pathways of this compound? A: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (hydroxylated or dealkylated products) and Phase II conjugates (glucuronides) are identified using software tools (e.g., MetabolitePilot). CYP enzyme inhibition assays pinpoint metabolic enzymes involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.